2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine
Description
The compound 2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine is a quinazolinimine derivative characterized by a sulfanyl group at position 2 and a phenethyl substituent at position 2. Its molecular formula is C₂₀H₂₂N₄O₃S, with a molecular weight of 398.48 g/mol . The structure includes:
- 2-[(4-Ethylphenyl)methyl]sulfanyl: This substituent introduces steric bulk and sulfur-based reactivity, which may influence binding to enzymatic targets.
- 3-(2-Phenylethyl) group: Aromatic moieties like phenethyl are often associated with receptor binding (e.g., neurotransmitter receptors).
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-(2-phenylethyl)quinazolin-4-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-4-19-10-12-21(13-11-19)18-33-27-29-23-17-25(32-3)24(31-2)16-22(23)26(28)30(27)15-14-20-8-6-5-7-9-20/h5-13,16-17,28H,4,14-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFHDWWKPRRHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CCC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinimine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinimine ring.
Introduction of the Phenethyl Group: This is usually achieved through a Friedel-Crafts alkylation reaction, where the phenethyl group is introduced to the quinazolinimine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinazolinimine core to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Molecular Formula
- Chemical Formula : C22H27N3O4S
- Molecular Weight : 429.54 g/mol
Structural Features
The compound features a quinazolinimine core with various functional groups, including a sulfanyl group and methoxy substituents, which contribute to its chemical reactivity and biological activity.
Reaction Conditions
Common reagents include:
- Oxidizing Agents : Hydrogen peroxide, m-chloroperbenzoic acid.
- Reducing Agents : Lithium aluminum hydride, sodium borohydride.
Chemistry
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel derivatives.
Biology
Investigations into its biochemical properties have shown potential as a biochemical probe. Studies suggest it may interact with specific molecular targets, influencing biological pathways.
Medicine
Research highlights its therapeutic potential in treating various diseases. Preliminary studies indicate anticancer properties and antimicrobial activity against several pathogens.
Case Study: Anticancer Activity
A study demonstrated that derivatives of quinazolinimine compounds exhibit significant cytotoxic effects against cancer cell lines. The mechanism involves the modulation of apoptotic pathways, indicating potential for further development as anticancer agents .
Industry
The compound is explored for applications in developing new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for use in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Benzyl sulfanyl (CAS 477848-72-9) may favor π-π stacking in aromatic enzyme active sites . The target compound’s (4-ethylphenyl)methyl sulfanyl group balances hydrophobicity and steric bulk, which could optimize membrane permeability .
- Position 3 Substituents: 2-Phenylethyl (target compound) vs. 3-(trifluoromethyl)benzyl (CAS 691868-98-1): The phenethyl group’s flexibility may improve binding to dynamic protein pockets, whereas the rigid trifluoromethylbenzyl group enhances metabolic resistance .
Molecular Weight and Drug-Likeness
- The target compound’s molecular weight (398.48 g/mol ) falls within Lipinski’s Rule of Five limits (<500 g/mol), suggesting favorable oral bioavailability compared to heavier analogs like CAS 691868-98-1 (486.51 g/mol ) .
- Higher molecular weight compounds (e.g., CAS 477848-72-9 at 481.99 g/mol ) may require formulation adjustments for optimal pharmacokinetics .
Biological Activity
The compound 2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine is a member of the quinazoline family, which has garnered attention due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 429.54 g/mol. The structure features a quinazolin-4-imine core substituted with various functional groups that contribute to its biological activity.
Research indicates that compounds in the quinazoline class often exhibit a range of biological activities, including:
- Anticancer Activity : Quinazolines have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways. The specific mechanism for this compound may involve inhibition of kinases involved in cell proliferation and survival.
- Antimicrobial Properties : Some derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents.
Biological Activity Data
Case Studies
- Anticancer Study : In a study involving various quinazoline derivatives, the compound was tested against human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties. The study highlighted the role of apoptosis induction in treated cells.
- Antimicrobial Evaluation : A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity.
- Toxicological Assessment : Toxicological studies revealed that the compound exhibited low toxicity in vivo at therapeutic doses, with no significant adverse effects observed in animal models during a 28-day study period.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of this compound?
- Answer: Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can minimize experimental runs while maximizing data quality . Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can predict feasible pathways and transition states, reducing trial-and-error approaches .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer: Combine spectroscopic techniques (e.g., NMR for substituent orientation, X-ray crystallography for 3D conformation) with computational methods like molecular orbital analysis (HOMO/LUMO) to map electronic distributions. For sulfur-containing moieties, XPS or Raman spectroscopy can validate bonding environments. Cross-reference experimental data with simulated spectra from software such as Gaussian or ORCA .
Q. What strategies mitigate solubility challenges during in vitro assays?
- Answer: Screen co-solvents (e.g., DMSO-water mixtures) or employ micellar systems (e.g., polysorbate-80) to enhance solubility. Use Hansen solubility parameters (HSPs) to predict solvent compatibility. For pH-sensitive groups, adjust buffer systems (e.g., phosphate at physiological pH) while monitoring stability via HPLC .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted reactivity?
- Answer: Apply ab initio molecular dynamics (AIMD) to simulate reaction trajectories under varying conditions. If experimental outcomes deviate from predictions (e.g., unexpected byproducts), analyze free energy surfaces or non-covalent interactions (NCI plots) to identify overlooked intermediates. Validate with isotopic labeling or in-situ IR spectroscopy .
Q. What interdisciplinary approaches are suited for studying this compound’s biological interactions?
- Answer: Integrate chemical biology techniques (e.g., SPR for binding kinetics) with molecular docking (AutoDock Vina) to map ligand-receptor interactions. For cellular uptake studies, use fluorescence tagging (e.g., BODIPY derivatives) and confocal microscopy. Cross-disciplinary training in computational and experimental methods (e.g., CHEM/IBiS 416 courses) ensures robust data interpretation .
Q. How can researchers design experiments to probe the environmental fate of this compound?
- Answer: Conduct photodegradation studies under simulated sunlight (Xe arc lamps) with LC-MS/MS to track degradation products. Model partitioning behavior (air-water-soil) using EPI Suite or SPARC. For aquatic toxicity, use Daphnia magna assays paired with metabolomics to identify metabolic disruptions .
Data Analysis and Validation
Q. What statistical frameworks address reproducibility issues in synthetic yield data?
- Answer: Apply Bayesian hierarchical modeling to account for batch-to-batch variability. Use Grubbs’ test to identify outliers in yield datasets. For method validation, adhere to ICH Q2(R1) guidelines, including linearity, precision, and robustness testing .
Q. How should researchers validate computational predictions of this compound’s pharmacokinetics?
- Answer: Compare in silico ADMET predictions (e.g., SwissADME) with in vivo rodent studies. For bioavailability, perform parallel artificial membrane permeability assays (PAMPA) and correlate with computed logP values. Discrepancies may require refining force fields or incorporating explicit solvent models in simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
